6-(2-Aminoethyl)amino-5-chlorouracil
Overview
Description
Synthesis Analysis
The synthesis of uracil derivatives often involves complex reactions aiming at introducing various functional groups to the uracil backbone. For example, studies have demonstrated the synthesis of uracil derivatives by condensation reactions, using reagents like COMU for coupling uracil with carboxylic acids, resulting in high yields and purity under optimized conditions (Marx et al., 2019).
Molecular Structure Analysis
Molecular structure analysis through X-ray crystallography and spectroscopy reveals the planarity of the uracil ring and the spatial orientation of substituted groups. For instance, studies on 5,6-diaminouracil derivatives have shown distinct conformations of amino groups, which significantly influence the molecule's stability and reactivity (Hueso-Ureña et al., 1997).
Chemical Reactions and Properties
Uracil derivatives undergo various chemical reactions, including aminolysis, photochemical transformations, and substitution reactions, which significantly alter their chemical properties. For example, the electron attachment studies on chlorouracil isomers reveal the formation of negative ion fragments via dissociative electron attachment, indicating their reactivity towards electron-rich species (Denifl et al., 2004).
Physical Properties Analysis
The physical properties of uracil derivatives, such as solubility, melting point, and crystallinity, are crucial for their practical applications. These properties are influenced by the nature and position of substituents on the uracil ring. For instance, the synthesis and characterization of complexes involving 5-chlorouracil have revealed their polymeric nature and high decomposition points, indicating stability and potential for various applications (Narang et al., 1998).
Chemical Properties Analysis
The chemical properties, such as reactivity, stability, and tautomerism, are fundamental for understanding the behavior of uracil derivatives in chemical and biological systems. Studies on the tautomerism and molecular structure of chlorouracil, for instance, provide insights into the stability and reactivity of different tautomers, which is critical for predicting their behavior in various environments (Ortiz et al., 2014).
Scientific Research Applications
Synthesis and Derivative Formation
- 6-(2-Aminoethyl)amino-5-chlorouracil can undergo chemical transformations to form various derivatives. For instance, 5-Dimethylamino-1-aminoindan reacts with 6-chlorouracil to yield specific chlorouracil derivatives, indicating the potential of 6-chlorouracil derivatives in synthetic organic chemistry (Ulanenko et al., 2006).
Biological Activities and Applications
- Some derivatives of 6-chlorouracil exhibit notable biological activities. For instance, a series of 6-(Arylthio)uracils synthesized from 6-chlorouracil showed moderate activities against hepatitis B Virus (HBV) and HIV-1 virus (El-Emam et al., 2001).
- In the field of cancer research, derivatives of 6-chlorouracil have been studied for their potential as antimetastatic agents. One such derivative, 6-amino-5-chlorouracil, showed significant inhibition of thymidine phosphorylase, a key enzyme involved in tumor growth and metastasis (Takao et al., 2000).
Photolytic and Physicochemical Studies
- 6-Chlorouracil derivatives also show interesting photolytic properties. For example, the monoanionic form of 6-chlorouracil undergoes photochemical transformation in aqueous medium, which could have implications in environmental chemistry and photodynamic therapy (Kazimierczuk & Shugar, 1971).
- Studies have also focused on the molecular structure and tautomerism of 6-chlorouracil, which are important for understanding its chemical behavior and potential in drug design (Ortiz et al., 2014).
Pharmacological Properties
- In pharmacology, 6-chlorouracil derivatives have been synthesized and evaluated for their potential as inhibitors of thymidine phosphorylase, an enzyme implicated in various diseases including cancer (Klein et al., 2001).
Future Directions
properties
IUPAC Name |
6-(2-aminoethylamino)-5-chloro-1H-pyrimidine-2,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9ClN4O2/c7-3-4(9-2-1-8)10-6(13)11-5(3)12/h1-2,8H2,(H3,9,10,11,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBIZYYDQUSJYIT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CNC1=C(C(=O)NC(=O)N1)Cl)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClN4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50328064 | |
Record name | 6-(2-Aminoethyl)amino-5-chlorouracil | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50328064 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-(2-Aminoethyl)amino-5-chlorouracil | |
CAS RN |
399550-08-4 | |
Record name | 6-(2-Aminoethyl)amino-5-chlorouracil | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=722590 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 6-(2-Aminoethyl)amino-5-chlorouracil | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50328064 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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